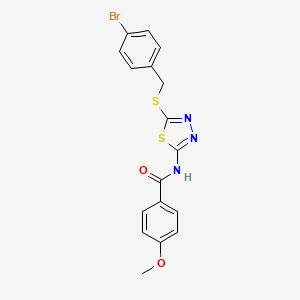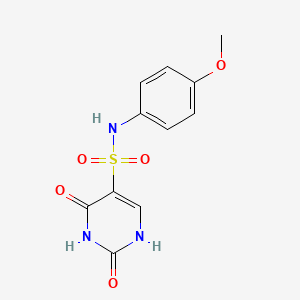
2-hydroxy-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique
Structural Analysis and Molecular Interactions
Research into compounds with sulfonamide structures, such as "2-hydroxy-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide," often focuses on their structural characteristics and how these relate to their interactions with biological molecules. For instance, studies have detailed the crystal structures of similar compounds, revealing insights into their molecular conformations and potential for forming hydrogen bonds with biological targets (Kaur et al., 2012). Such structural analyses are crucial for understanding the biological activity of these compounds and designing new drugs with optimized properties.
Enzyme Inhibition for Therapeutic Applications
A significant area of research involves investigating the inhibitory effects of sulfonamide derivatives on enzymes such as carbonic anhydrases and acetylcholinesterases. These enzymes are targets for treating various diseases, including glaucoma, epilepsy, and Alzheimer's disease. Studies have shown that certain sulfonamide compounds exhibit potent inhibitory activity against human carbonic anhydrase I and II (hCA I and hCA II) as well as acetylcholinesterase (AChE), indicating their potential as therapeutic agents (Tuğrak et al., 2020). These findings contribute to the development of new drugs for treating conditions associated with these enzymes.
Antimicrobial and Antitumor Activity
Research on sulfonamide compounds extends to their antimicrobial and antitumor activities. Compounds from sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, with some advancing to clinical trials due to their potency as cell cycle inhibitors. This includes investigations into their gene expression changes upon treatment, offering insights into their mechanisms of action against cancer cells (Owa et al., 2002). Additionally, sulfonamide antibiotics' environmental persistence and potential resistance propagation have been studied, with novel microbial strategies identified for their degradation (Ricken et al., 2013).
Novel Drug Design and Synthesis
The synthesis of novel benzenesulfonamides carrying benzamide moiety and their evaluation as enzyme inhibitors exemplify the ongoing efforts in drug design based on sulfonamide pharmacophores. These efforts aim to develop compounds with broad bioactivities, including inhibitory effects on crucial enzymes for potential use in treating various diseases (M. Tuğrak et al., 2020).
Environmental and Biological Treatment Applications
Beyond therapeutic applications, sulfonamide compounds are also explored for environmental and biological treatments. For instance, novel sulfonated thin-film composite nanofiltration membranes have been developed for dye solution treatments, demonstrating the versatility of sulfonated compounds in various applications (Liu et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O5S/c1-19-8-4-2-7(3-5-8)14-20(17,18)9-6-12-11(16)13-10(9)15/h2-6,14H,1H3,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBWNWFYJTXCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2985159.png)
![N-(4-bromo-3-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2985160.png)

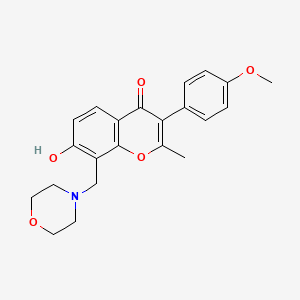
![2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2985165.png)
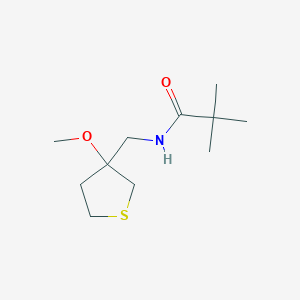
![Tert-butyl 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2985169.png)
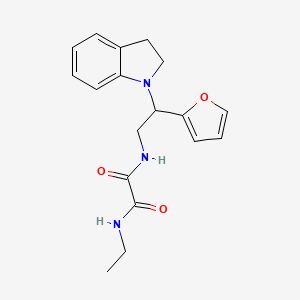
![6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2985177.png)
